molecular formula C8H13N3O3S2 B7629061 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No. B7629061
M. Wt: 263.3 g/mol
InChI Key: WANKMSSWOZEBOV-UHFFFAOYSA-N
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Description

4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, also known as MTB, is a chemical compound that has been widely studied for its potential applications in scientific research. MTB belongs to the class of compounds known as thiazolidinones and has been shown to possess a range of interesting biochemical and physiological properties. In

Scientific Research Applications

4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide as a tool for investigating the role of the peroxisome proliferator-activated receptor gamma (PPARγ) in various physiological processes. PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, as well as inflammation and cell differentiation. 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to activate PPARγ, making it a useful tool for studying the downstream effects of PPARγ activation.

Mechanism of Action

4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is believed to exert its effects through the activation of PPARγ. Upon binding to PPARγ, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide induces a conformational change in the receptor that allows it to interact with co-activator proteins. This interaction leads to the activation of target genes that are involved in a range of physiological processes, including glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects
4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to have a range of interesting biochemical and physiological effects. In addition to its effects on PPARγ, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have a range of effects on the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in lab experiments is its specificity for PPARγ. Because 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide activates PPARγ in a specific manner, it can be used to study the downstream effects of PPARγ activation without affecting other signaling pathways. However, one of the limitations of using 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is its relatively low potency compared to other PPARγ agonists. This can make it more difficult to achieve the desired level of PPARγ activation in some experiments.

Future Directions

There are a number of potential future directions for research involving 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. One area of interest is the development of more potent PPARγ agonists based on the structure of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide. Another area of interest is the use of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide as a tool for investigating the role of PPARγ in various disease states, including diabetes, obesity, and cancer. Finally, there is interest in exploring the potential therapeutic applications of 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide in these and other disease states.

Synthesis Methods

4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis typically involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 4-methylsulfonylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide.

properties

IUPAC Name

4-methylsulfonyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3S2/c1-6-10-11-8(15-6)9-7(12)4-3-5-16(2,13)14/h3-5H2,1-2H3,(H,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANKMSSWOZEBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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